![molecular formula C16H13ClN2O2S B2995730 7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-67-8](/img/structure/B2995730.png)
7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds that contain a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone ring, the methoxyphenyl group, and the chloro substituent. The exact 3D structure and conformation would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinazolinone ring might participate in various reactions, including substitutions, additions, or ring-opening reactions. The methoxyphenyl group could also undergo reactions, particularly at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has shown potential in the field of oncology as a precursor for synthesizing derivatives with antitumor properties. Quinazoline derivatives are known to inhibit EGFR phosphorylation, which is crucial in cancer cell proliferation. The structure of this compound allows for modifications that can lead to the development of new antitumor agents .
Central Nervous System Penetration
Modifications of the quinazolinone structure, such as esterification, have been explored to improve penetration through the blood-brain barrier . This is significant for developing central nervous system-active drugs, potentially leading to new treatments for neurological disorders .
Chemical Synthesis of Novel Derivatives
The compound serves as a versatile intermediate in chemical synthesis . It can undergo various reactions, including nucleophilic substitutions and amidations, to yield a range of novel quinazoline derivatives. These derivatives can then be evaluated for various biological activities .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-7-4-11(17)8-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUNVKZQJYPEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

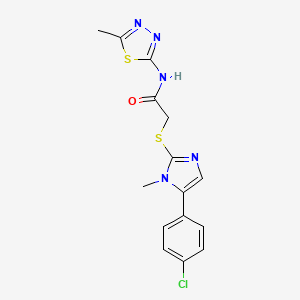
![3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2995649.png)
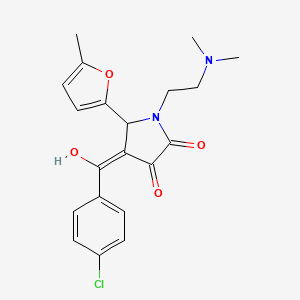

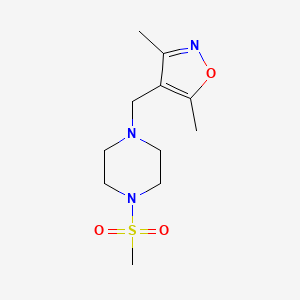
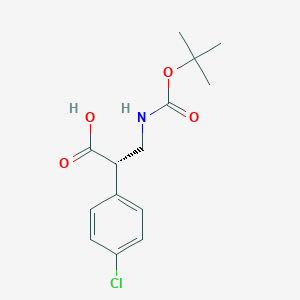

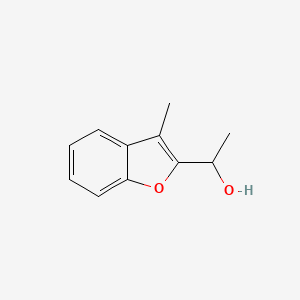
![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)
![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)

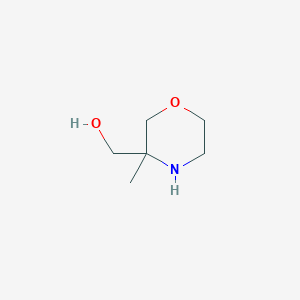
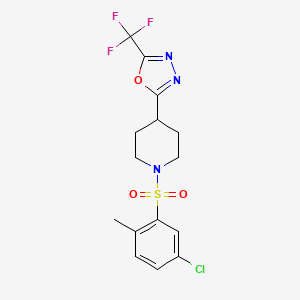
![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)